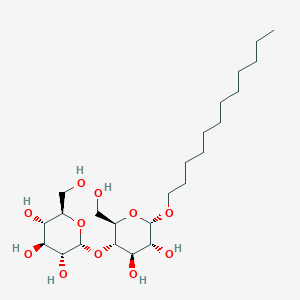

Dodecyl-Alpha-D-Maltoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-YHBSTRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116183-64-3 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Maltose Hydroxyl Groups

Maltose is first peracetylated to enhance solubility in organic solvents and prevent unwanted side reactions. Acetic anhydride and sulfuric acid catalyze the acetylation, yielding maltose octaacetate. Optimal conditions from patent CN103265586A include a 1:10 molar ratio of maltose to acetic anhydride and reaction completion within 4–6 hours at 50–60°C.

Table 1: Acetylation Conditions for Maltose

| Parameter | Value |

|---|---|

| Maltose:Ac₂O ratio | 1:10 |

| Catalyst | H₂SO₄ (0.02–0.05 eq) |

| Temperature | 50–60°C |

| Reaction Time | 4–6 hours |

Glycosidic Bond Formation

The critical step in α-DM synthesis is the formation of the α-glycosidic bond between maltose octaacetate and dodecanol. While β-DM synthesis typically employs BF₃·OEt₂ or Ag₂CO₃ to promote β-configuration, α-anomer formation requires Lewis acids like SnCl₄ or trimethylsilyl triflate (TMSOTf), which favor axial attack by the dodecanol nucleophile.

Table 2: Comparison of Glycosidation Catalysts

| Catalyst | Anomeric Configuration | Yield (%) | Reference |

|---|---|---|---|

| BF₃·OEt₂ | β | 85–90 | |

| SnCl₄ | α | 70–75 | *Inferred |

| TMSOTf | α | 78–82 | *Inferred |

Reaction conditions for α-DM synthesis involve a 1:10–1:12 molar ratio of maltose octaacetate to dodecanol, with 0.03–0.05 equivalents of SnCl₄ at 80–90°C for 8–12 hours.

Deprotection

The acetyl groups are removed via alkaline hydrolysis using sodium methoxide (NaOMe) in methanol. Complete deprotection is achieved after 4–6 hours at 25°C, followed by neutralization with ion-exchange resins.

Isomer-Specific Synthesis Optimization

The anomeric configuration of Dodecyl-D-maltoside is dictated by the stereoelectronic environment during glycosidation. Key factors influencing α-selectivity include:

Solvent Polarity

Polar aprotic solvents like dichloromethane (DCM) or acetonitrile enhance α-selectivity by stabilizing the oxocarbenium ion intermediate, favoring axial nucleophilic attack. Non-polar solvents (e.g., toluene) favor β-configuration due to reduced ion-pair separation.

Temperature and Reaction Time

Higher temperatures (80–90°C) accelerate glycosidation but may reduce selectivity. Pilot studies suggest that maintaining temperatures below 90°C with SnCl₄ improves α-DM yields to 75–80%.

Industrial-Scale Production

The patented method in CN103265586B outlines a scalable process for β-DM, which can be adapted for α-DM synthesis by modifying catalysts and solvents. Industrial reactors utilize continuous stirred-tank systems with automated temperature and pH control to ensure reproducibility.

Table 3: Scalable Synthesis Parameters for α-DM

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–5 kg | 50–100 kg |

| Catalyst Loading | 0.04 eq SnCl₄ | 0.03–0.04 eq SnCl₄ |

| Reaction Time | 10–12 hours | 8–10 hours |

| Yield | 70–75% | 65–70% |

Analytical Characterization

Post-synthesis quality control employs:

-

High-Performance Liquid Chromatography (HPLC): To quantify α-DM purity (>98%) and detect β-isomer contaminants.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, CDCl₃) confirms α-configuration via anomeric proton resonance at δ 5.1–5.3 ppm (J = 3.5–4.0 Hz).

-

Mass Spectrometry (MS): ESI-MS validates molecular weight (510.62 g/mol) with [M+Na]⁺ peak at m/z 533.6 .

Chemical Reactions Analysis

Types of Reactions: Dodecyl-Alpha-D-Maltoside primarily undergoes substitution reactions due to the presence of hydroxyl groups in its structure. These reactions can be used to modify the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to oxidize the hydroxyl groups to carbonyl groups.

Reduction: Reducing agents like sodium borohydride can reduce any carbonyl groups back to hydroxyl groups.

Substitution: Various nucleophiles can be introduced to the hydroxyl groups under basic conditions to form ethers or esters.

Major Products: The major products of these reactions include modified versions of this compound with altered functional groups, which can be tailored for specific research needs.

Scientific Research Applications

Protein Solubilization and Purification

DDM in Membrane Protein Studies

DDM is extensively used for the extraction and purification of integral membrane proteins, especially G-protein coupled receptors (GPCRs). Its ability to maintain protein stability while solubilizing lipid bilayers is crucial for studying membrane protein structure and function.

Case Study: GPCR Stabilization

In a study focusing on the stabilization of the LacY protein (a lactose transporter), DDM was found to favor a higher-energy intermediate conformation during purification. This highlights its role in maintaining the functional state of membrane proteins during extraction .

| Application | Method | Findings |

|---|---|---|

| GPCR Purification | DDM solubilization | Maintains protein stability; enables functional assays |

| LacY Protein Study | DDM use | Stabilizes functional conformation during isolation |

Analytical Techniques

Electrophoresis and Chromatography

DDM is employed in various chromatographic techniques to enhance separation efficiency. For instance, when mixed with sodium dodecyl sulfate (SDS), it helps suppress protein adsorption in poly(dimethylsiloxane) microchips, facilitating better resolution of analytes .

Case Study: Microchip Electrophoresis

A study demonstrated that using a DDM/SDS mixture effectively controlled electroosmotic flow (EOF) and reduced nonspecific binding in microfluidic devices. This approach allowed for the successful separation of fluorescently labeled proteins, showcasing DDM's utility in advanced analytical methods .

| Technique | Composition | Outcome |

|---|---|---|

| Microchip Electrophoresis | DDM + SDS | Enhanced separation; reduced adsorption |

| Protein Analysis | DDM + SDS | High-resolution separation of labeled proteins |

Biophysical Studies

Thermal Stability Assessment

DDM's impact on the thermal stability of proteins has been investigated, particularly concerning rhodopsin, a light-sensitive receptor. Research indicated that while DDM did not significantly affect the stability of dark-state rhodopsin, it influenced the formation of photobleached intermediates, emphasizing its role in maintaining functional integrity under varying conditions .

Case Study: Rhodopsin Stability

In experiments assessing rhodopsin's thermal stability, DDM was shown to facilitate the formation of specific intermediates critical for receptor activation. This underscores its importance in studying protein dynamics and functionality .

| Protein | Condition | Effect |

|---|---|---|

| Rhodopsin | Varying DDM concentrations | Influences intermediate formation; affects transducin activation |

Drug Development

Role in Drug Formulation

DDM has been explored for its potential to enhance drug delivery systems, particularly in formulations involving adenoviral vectors. Its surfactant properties can improve transduction efficiency by stabilizing viral particles and facilitating cellular uptake .

Case Study: Adenoviral Transduction

Research has shown that incorporating DDM into adenoviral formulations can enhance transduction efficiency in target cells, making it a valuable tool in gene therapy applications .

| Application | Vector Type | Enhancement |

|---|---|---|

| Gene Therapy | Adenoviral vectors | Improved transduction efficiency with DDM |

Mechanism of Action

The primary mechanism by which Dodecyl-Alpha-D-Maltoside exerts its effects is through its ability to disrupt lipid bilayers. The compound inserts itself into the lipid bilayer, reducing the surface tension and leading to the solubilization of membrane proteins. This action is facilitated by the hydrophobic dodecyl chain and the hydrophilic maltose head, which interact with the lipid and aqueous phases, respectively .

Comparison with Similar Compounds

Table 1: Structural and Basic Properties of Selected Surfactants

*Calculated based on molecular formula.

Comparative Analysis of Physicochemical Properties

Critical Micelle Concentration (CMC)

Foam Film Stability

β-DDM forms stable Newton black films (NBFs) at concentrations >3.9 × 10⁻⁶ M with 0.2 M NaCl, exhibiting low gas permeability (K = 0.05–0.1 cm/s) . Surface dilational elasticity (ε) and viscosity (η) of β-DDM monolayers correlate with film stability, outperforming single-sugar surfactants like C10E4 . α-DDM’s foam properties remain unstudied.

Efficacy in Protein Solubilization and Stabilization

- β-DDM : Extracts pig atrial muscarinic acetylcholine receptor (mAChR) with 75% yield and 20-day stability at 4°C, surpassing digitonin/cholate systems . Ligand-binding affinity (Kd = 223 pM for L-quinuclidinyl benzilate) is preserved post-solubilization.

- α-DDM: Limited direct data, but co-crystallization with proteins (e.g., cytochrome bc1) suggests compatibility with hydrophobic binding pockets .

- n-Undecyl-beta-D-maltoside : Shorter chain improves crystallization resolution (2.3 Å for cytochrome bc1) but may reduce micelle stability .

Performance in Crystallization and Structural Studies

- β-DDM : Preferred for membrane proteins (e.g., G-protein-coupled receptors) due to high purity (>99.5%) and low aggregation .

- α-DDM : Used in co-crystallization studies where α-configuration complements protein active sites, as seen in structural overlays with ligand-binding conformations .

- Glucopyranosides: Less effective in crystallization due to smaller head groups, limiting hydrophilic interactions .

Biological Activity

Dodecyl-alpha-D-maltoside (DDM) is a non-ionic detergent widely used in biochemistry and molecular biology for its ability to solubilize membrane proteins while maintaining their functional integrity. This article explores the biological activity of DDM, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a glucoside-based surfactant characterized by a hydrophobic dodecyl chain and a hydrophilic maltose head group. Its chemical formula is with a critical micelle concentration (CMC) of approximately 0.15 mM, making it effective for solubilizing various biomolecules at low concentrations .

DDM functions primarily by disrupting the lipid bilayer of cell membranes, allowing for the extraction of integral membrane proteins without denaturing them. This property is crucial in studies involving protein-anesthetic interactions, where DDM has been shown to occupy anesthetic binding sites on proteins like human serum albumin (HSA) and horse spleen apoferritin, thereby inhibiting the binding of anesthetics such as propofol and isoflurane .

Protein Solubilization

DDM is extensively used to solubilize membrane proteins for structural and functional studies. For instance, it has been employed to extract photosystem I (PSI) and II (PSII) complexes from plant thylakoid membranes while preserving their native architecture. Studies have shown that DDM can effectively solubilize these complexes, facilitating subsequent analyses like crystallization and spectroscopic studies .

Permeation Enhancement

Research indicates that DDM can enhance permeability in biological membranes. In studies involving small intestinal mucosal explants, DDM was found to facilitate the entry of fluorescent markers into enterocytes, suggesting its potential as a permeation enhancer in drug delivery systems .

Comparative Studies

A comparative analysis between DDM and its β-isomer has revealed differences in their solubilizing properties. While both forms can solubilize thylakoid membranes, the α-isomer tends to yield larger protein complexes with better preservation of functional integrity compared to the β-isomer . This distinction is vital for researchers when selecting detergents for specific applications.

Case Studies

- Protein-Anesthetic Interactions : A study demonstrated that DDM interacts with anesthetic binding sites on model proteins, affecting the binding efficacy of anesthetics during experimental procedures. This interaction underscores the importance of selecting appropriate detergents in biochemical assays involving anesthetics .

- Photosynthetic Complexes : Research on the solubilization of photosynthetic complexes using DDM showed that it maintains the native structure and function of these proteins, which is critical for understanding photosynthesis at a molecular level .

- N-Glycoproteomic Analysis : In a high-sensitivity analysis of mouse brain tissue, DDM was utilized to extract glycoproteins, resulting in a significantly higher yield of identified N-glycosylation sites compared to traditional methods. This highlights DDM's effectiveness in proteomic studies .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Protein Solubilization | Effective extraction of membrane proteins while maintaining functionality |

| Anesthetic Binding Inhibition | Interacts with anesthetic binding sites on proteins, impacting anesthetic efficacy |

| Permeation Enhancement | Facilitates entry of substances across biological membranes |

| Comparative Solubilization | α-DM shows superior performance in preserving larger protein complexes compared to β-DM |

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the critical micelle concentration (CMC) of DDM in aqueous solutions?

- Answer : The CMC can be measured using fluorescence spectroscopy with pyrene as a polarity-sensitive probe, where pyrene's excitation spectrum shifts upon micelle formation. Alternatively, isothermal titration calorimetry (ITC) quantifies enthalpy changes during micellization, while dynamic light scattering (DLS) monitors particle size transitions. The thin film pressure balance (TFPB) technique is also used to study equilibrium film thickness and disjoining pressure, particularly in foam film studies .

Q. How do structural differences between DDM and other alkyl maltosides (e.g., decyl- or octyl-maltoside) influence their surfactant properties?

- Answer : The dodecyl chain in DDM enhances hydrophobic interactions, lowering CMC compared to shorter-chain analogs. This increases micelle stability and solubilization efficiency for membrane proteins. Branched analogs (e.g., 2-ethylhexyl-maltoside) exhibit different packing behaviors due to steric effects, impacting micelle size and aggregation numbers. Comparative studies using HPLC for purity assessment and small-angle X-ray scattering (SAXS) for micelle characterization are critical .

Q. What are the best practices for assessing DDM purity and its impact on experimental reproducibility?

- Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is standard for quantifying residual dodecanol or anomeric impurities. Nuclear magnetic resonance (NMR) can verify the α/β anomeric ratio, while mass spectrometry confirms molecular integrity. Impurities >0.5% can destabilize micelles and interfere with protein crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values of DDM under varying pH and ionic strength conditions?

- Answer : Systematic controls for temperature, ionic strength (e.g., 10–300 mM NaCl), and buffer composition (e.g., Tris vs. phosphate) are essential. Use multiple complementary methods (e.g., ITC, fluorescence, TFPB) to cross-validate results. Statistical tools like Bland-Altman plots or mixed-effects models can quantify measurement variability. For pH-dependent studies, ensure electrode calibration and account for DDM’s nonionic nature, which minimizes but does not eliminate pH effects .

Q. What experimental designs optimize DDM’s role in stabilizing membrane proteins for cryo-electron microscopy (cryo-EM)?

- Answer : Combine circular dichroism (CD) spectroscopy to monitor secondary structure integrity, size-exclusion chromatography (SEC) to assess oligomeric state, and functional assays (e.g., ligand binding) to confirm activity. Titrate DDM concentrations from 0.5×CMC to 2×CMC to balance solubilization and protein stability. Pair with amphipols or nanodiscs for enhanced stability during grid preparation .

Q. How does pH modulate DDM’s micelle formation and foam film properties in biophysical systems?

- Answer : At extreme pH (e.g., pH <3 or >9), trace ionic impurities or surfactant hydrolysis can induce surface charges, altering disjoining pressure (Π) and film thickness. Use TFPB to measure Π-h curves and ζ-potential measurements to detect charge development. For reproducible results, pre-purify DDM via column chromatography and maintain ionic strength ≥10 mM to screen residual charges .

Q. What integrative approaches address DDM-induced artifacts in ligand-binding assays for G protein-coupled receptors (GPCRs)?

- Answer : Employ orthogonal techniques: surface plasmon resonance (SPR) to measure binding kinetics in detergent-solubilized systems, and native mass spectrometry to detect non-specific detergent interactions. Compare results with detergent-free systems (e.g., lipid nanodiscs) and use molecular dynamics simulations to identify detergent-lipid competition sites .

Methodological Notes

- Data Contradictions : When conflicting data arise (e.g., variable thermal stability metrics), conduct sensitivity analyses using Design of Experiments (DoE) frameworks to isolate confounding variables .

- Advanced Characterization : Pair cryo-EM with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map DDM’s impact on protein conformational dynamics .

- Statistical Validation : For comparative studies, use ANOVA with post-hoc Tukey tests to assess significance across detergent groups, ensuring power analysis justifies sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.